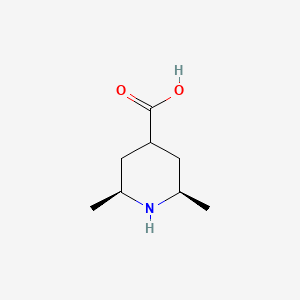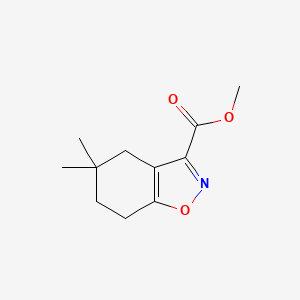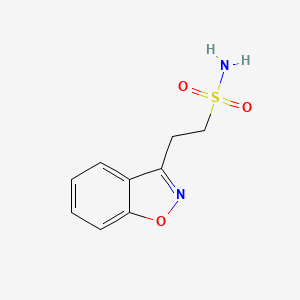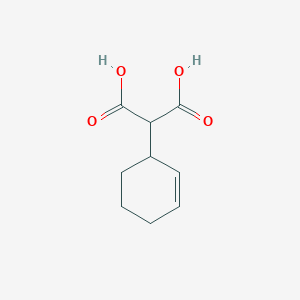![molecular formula C8H12N2O B6601057 3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one CAS No. 2044713-40-6](/img/structure/B6601057.png)
3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one (hereafter referred to as 3,6-DTD) is an organic compound that has been studied for its potential uses in a variety of scientific research applications. 3,6-DTD is a cyclic organic compound, meaning it is composed of a ring of atoms, with a nitrogen atom at the center, and a variety of other atoms attached to it. 3,6-DTD has been studied for its potential as a synthetic intermediate, and its ability to act as a catalyst in a variety of chemical reactions.
作用机制
The mechanism of action of 3,6-DTD is still largely unknown. It is believed that 3,6-DTD acts as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. It is believed that 3,6-DTD is able to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DTD are still largely unknown. 3,6-DTD has been studied for its potential use in a variety of scientific research applications, but its effects on the human body have not been extensively studied. It is believed that 3,6-DTD may have some effect on the metabolism of certain compounds, but this has not been extensively studied.
实验室实验的优点和局限性
3,6-DTD has a number of advantages and limitations when used in laboratory experiments. One of the primary advantages of 3,6-DTD is its ability to act as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. Another advantage of 3,6-DTD is its ability to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds. One of the primary limitations of 3,6-DTD is its toxicity, making it unsuitable for use in certain experiments.
未来方向
There are a number of potential future directions for the use of 3,6-DTD. One potential future direction is the development of more effective synthesis methods for 3,6-DTD. Another potential future direction is the development of more effective catalysts for the conversion of a variety of organic compounds. Additionally, 3,6-DTD could be studied further for its potential use in the synthesis of a variety of pharmaceuticals. Finally, further research could be conducted into the biochemical and physiological effects of 3,6-DTD on the human body.
合成方法
3,6-DTD can be synthesized through a variety of methods, including the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. The most common method of synthesis involves the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. This method involves the reaction of anhydrous ammonia with acetic anhydride, resulting in the formation of a cyclic compound containing a nitrogen atom at the center. This cyclic compound is then reacted with a variety of other organic compounds, resulting in the formation of 3,6-DTD.
科学研究应用
3,6-DTD has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of 3,6-DTD is its use as a catalyst in a variety of chemical reactions. 3,6-DTD has been found to be effective in the catalytic conversion of a variety of organic compounds, including amines, alcohols, and aldehydes. 3,6-DTD has also been studied for its potential use in the synthesis of a variety of complex molecules, including peptides and proteins. In addition, 3,6-DTD has been studied for its potential use as a synthetic intermediate in the synthesis of a variety of pharmaceuticals.
属性
IUPAC Name |
3,6-diazatricyclo[6.1.1.01,6]decan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-9-5-8-1-6(2-8)4-10(7)8/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYQVOUWYUTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13CNCC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)








![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
